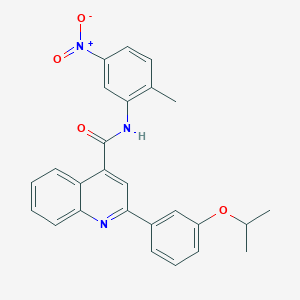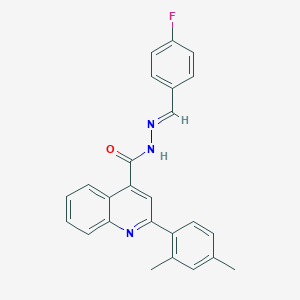![molecular formula C16H20N4O2 B445614 N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE](/img/structure/B445614.png)
N'~1~-[(E)-1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The compound also features a methoxyphenyl group, which is a benzene ring substituted with a methoxy group (-OCH₃). The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In an industrial setting, the production of N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts, such as acidic or basic catalysts, can also be employed to accelerate the reaction rate. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, the compound may interact with DNA or RNA, interfering with the replication of viruses or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(1-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide
- N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-hydroxyphenyl)acetohydrazide
Uniqueness
N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide is unique due to the presence of both the ethyl and methyl groups on the pyrazole ring, as well as the methoxy group on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C16H20N4O2 |
|---|---|
Poids moléculaire |
300.36g/mol |
Nom IUPAC |
N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H20N4O2/c1-4-20-12(2)14(11-18-20)10-17-19-16(21)9-13-5-7-15(22-3)8-6-13/h5-8,10-11H,4,9H2,1-3H3,(H,19,21)/b17-10+ |
Clé InChI |
KFSDZQLIVDZJIL-LICLKQGHSA-N |
SMILES |
CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)OC)C |
SMILES isomérique |
CCN1C(=C(C=N1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)C |
SMILES canonique |
CCN1C(=C(C=N1)C=NNC(=O)CC2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N'-[4-(diethylamino)benzylidene]-2-({4-ethyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B445549.png)
![Propyl 2-[(cyclobutylcarbonyl)amino]-4-(4-cyclohexylphenyl)-3-thiophenecarboxylate](/img/structure/B445550.png)
![N'-{3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B445552.png)
![Propyl 4-(2-chlorophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B445553.png)


